5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family.
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere . This reaction typically yields the desired compound in moderate to high yields (62-88%).
Another approach involves multicomponent reactions (MCRs), where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate are reacted in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These methods are efficient and can produce a diverse set of molecular architectures.
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
For instance, oxidation of the compound can lead to the formation of naphthyridine derivatives with different functional groups, while reduction reactions can yield tetrahydro derivatives. Substitution reactions, often facilitated by catalysts, can introduce various substituents into the naphthyridine ring, resulting in a wide range of products with potential biological activities .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, compounds containing the naphthyridine core have shown promise as antibacterial agents, with some derivatives reaching the drug market for the treatment of bacterial infections .
Additionally, these compounds are used as ligands in coordination chemistry, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems . The versatility of this compound makes it a valuable scaffold for the development of new materials and therapeutic agents.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound may inhibit bacterial enzymes or interfere with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds such as 1,5-naphthyridine and 1,6-naphthyridine derivatives . These compounds share the naphthyridine core but differ in the position of nitrogen atoms and substituents on the ring.
For example, 1,5-naphthyridine derivatives have shown significant biological activities, including anticancer and antiviral properties
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable scaffold for the development of new materials and therapeutic agents. Continued research into its synthesis, chemical reactions, and applications will further enhance our understanding and utilization of this important compound.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLINNDHOXHSZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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